molecular formula C12H18O7 B1597231 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid CAS No. 25253-46-7

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid

Cat. No. B1597231
CAS RN: 25253-46-7
M. Wt: 274.27 g/mol
InChI Key: HDDAMQVWECBJLO-WASRKXDBSA-N
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Description

1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose, also known as 1,2:3,4-di-O-isopropylidene-alpha-D-galacturonic acid, is a chemical compound with the molecular formula C12H20O6 . It is a derivative of D-galactose, which is a sugar acid and an oxidized form of D-galactose . It is mainly used in biochemical reactions and as a medicine intermediate .


Synthesis Analysis

The synthesis of 1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals. Among these, the 3,4-O-isopropylidene derivatives can be obtained with high yield.


Molecular Structure Analysis

The molecular structure of 1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid has been analyzed using Nuclear Magnetic Resonance (NMR) and molecular modeling experiments . The conformation of the six-membered rings plays an important role in its structure .


Chemical Reactions Analysis

1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid is used to produce diacetone-d-galacturonic acid and oxalic acid . It is mainly used in biochemical reactions and as a medicine intermediate .


Physical And Chemical Properties Analysis

1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid is a liquid at 20°C . It has a molecular weight of 260.29 . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

Medicine: Drug Synthesis Intermediates

This compound serves as a precursor in the synthesis of various drugs. Its protected hydroxyl groups allow for selective reactions in complex organic syntheses . For example, it can be used to create prodrugs that improve the delivery and efficacy of certain medications.

Biotechnology: Enzyme Substrate Analogs

In biotechnological research, this sugar derivative is used to create analogs of enzyme substrates. These analogs help in studying enzyme specificity and mechanism by mimicking the natural substrates while being resistant to enzymatic degradation .

Agriculture: Plant Growth Regulators

The compound’s derivatives are explored for their potential as plant growth regulators. They can influence the growth and development of plants, which is crucial for improving crop yields and quality .

Food Industry: Flavor and Sweetener Precursors

In the food industry, derivatives of this compound are used as precursors for artificial sweeteners and flavoring agents. Their structural flexibility allows for the creation of a variety of taste profiles .

Environmental Science: Biodegradable Polymers

Researchers are investigating the use of this compound in the development of biodegradable polymers. These polymers have potential applications in environmentally friendly packaging and agricultural films .

Materials Science: Organic Synthesis Building Blocks

This sugar derivative is a valuable building block in materials science for the synthesis of organic compounds with specific properties. It is used in creating new materials with potential applications in electronics, coatings, and adhesives .

Analytical Chemistry: Chromatography Standards

It is utilized as a standard in chromatographic analysis due to its unique structural properties. This helps in the calibration of equipment and ensures the accuracy of analytical results .

Pharmaceutical Research: Drug Delivery Systems

The compound is also being studied for its role in drug delivery systems. Its ability to form various esters and ethers makes it suitable for constructing drug carriers that can enhance the stability and control the release of therapeutic agents .

properties

IUPAC Name

(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14)/t5-,6+,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDAMQVWECBJLO-WASRKXDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365160
Record name (3aR,5S,5aR,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid

CAS RN

25253-46-7
Record name (3aR,5S,5aR,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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